(S)-2,2,2-trifluoro-1-phenylethanol

Enantioselective Reduction Biocatalysis Alcohol Dehydrogenase

(S)-2,2,2-Trifluoro-1-phenylethanol, also known as (S)-(+)-α-(Trifluoromethyl)benzyl alcohol, is a chiral secondary alcohol featuring a trifluoromethyl group. Its unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the -CF3 group, make it a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS No. 340-06-7
Cat. No. B1347727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,2-trifluoro-1-phenylethanol
CAS340-06-7
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)(F)F)O
InChIInChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1
InChIKeyVNOMEAQPOMDWSR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2,2,2-Trifluoro-1-phenylethanol (CAS: 340-06-7): An Overview for Scientific Procurement


(S)-2,2,2-Trifluoro-1-phenylethanol, also known as (S)-(+)-α-(Trifluoromethyl)benzyl alcohol, is a chiral secondary alcohol featuring a trifluoromethyl group. Its unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the -CF3 group, make it a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and agrochemicals . It is widely employed in asymmetric synthesis, where its enantiomeric purity is critical for achieving desired biological activity in downstream products [1].

The Critical Importance of Enantiopurity: Why (S)-2,2,2-Trifluoro-1-phenylethanol Cannot Be Substituted


In the context of chiral active pharmaceutical ingredients (APIs), substituting an enantiopure compound like (S)-2,2,2-trifluoro-1-phenylethanol with its racemate or the opposite enantiomer is not scientifically valid. The biological activity, binding affinity, and metabolic profile of chiral drugs are often enantiomer-specific, with the undesired isomer potentially being inactive, a competitive antagonist, or even toxic [1]. Therefore, the development and production of new chemical entities demand starting materials of the highest possible enantiomeric purity. Sourcing the incorrect enantiomer or a racemic mixture introduces a substantial impurity that can derail synthetic pathways, compromise bioassays, and lead to the failure of a drug development program, making the procurement of the specific, highly pure (S)-enantiomer non-negotiable for critical applications [2].

(S)-2,2,2-Trifluoro-1-phenylethanol (CAS: 340-06-7): A Quantitative Comparison Guide for Scientific Procurement


Superior Enantiomeric Excess via Biocatalytic Synthesis

Enzymatic reduction of 2,2,2-trifluoroacetophenone using a marine fungus achieves near-perfect stereoselectivity for the (S)-enantiomer, surpassing the performance of some non-biological methods [1]. The whole-cell biocatalyst from Botryosphaeria sp. CBMAI 1197 demonstrates a high level of efficiency and selectivity in producing the target compound.

Enantioselective Reduction Biocatalysis Alcohol Dehydrogenase

Defined Elution Order for Analytical Method Validation

When analyzing enantiopurity via gas chromatography after derivatization, the (S)-enantiomer exhibits a distinct and predictable elution profile compared to its (R)-counterpart, which is crucial for robust quality control [1]. This allows for the accurate quantification of enantiomeric composition.

Chiral GC Enantiomeric Purity Analytical Method

Specific Optical Rotation: A Key Purity Indicator

The specific optical rotation is a fundamental physical property that distinguishes the (S)-enantiomer from its antipode . This value serves as a rapid and essential quality control metric for confirming the identity and enantiomeric excess of a procured sample.

Optical Rotation Purity Control Chiroptical Property

Enhanced Enzymatic Activity for the Ketone Precursor

A specific carbonyl reductase (SSCR) from Sporobolomyces salmonicolor exhibits a striking increase in activity toward the precursor ketone compared to an unsubstituted analogue, which can be leveraged for efficient (S)-enantiomer synthesis [1]. This high catalytic efficiency is a key differentiator when considering biocatalytic production routes.

Enzyme Kinetics Carbonyl Reductase Substrate Specificity

Validated Applications for (S)-2,2,2-Trifluoro-1-phenylethanol in Research and Industry


Precursor for High-Purity Chiral Pharmaceutical Intermediates

This compound is ideally suited for use as a chiral building block in the synthesis of enantiopure active pharmaceutical ingredients (APIs). The evidence of achieving >99% ee [1] via biocatalysis directly supports its procurement for drug discovery and development programs where stereochemical integrity is non-negotiable and directly linked to therapeutic efficacy.

Calibration Standard for Chiral Analytical Methods

Due to its well-characterized elution profile in chiral gas chromatography [2] and distinct, well-defined optical rotation , this (S)-enantiomer is an excellent choice for a calibration standard or system suitability test sample in quality control laboratories. This ensures the accurate determination of enantiopurity in unknown samples or production batches.

Reference Compound in Chiroptical and NMR Studies

The compound's strong, quantifiable chiroptical properties (specific rotation ) and its established use in modeling NMR properties of chiral systems [3] make it a valuable reference material for fundamental research in stereochemistry. It can be used to study chiral recognition, solvation, and interaction phenomena in complex environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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